molecular formula C13H16ClNO2 B11781431 Methyl 4-chloro-3-(piperidin-1-yl)benzoate

Methyl 4-chloro-3-(piperidin-1-yl)benzoate

Cat. No.: B11781431
M. Wt: 253.72 g/mol
InChI Key: JHJRHQHBZYRYNX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C13H16ClNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a chlorine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(piperidin-1-yl)benzoate typically involves the esterification of 4-chloro-3-(piperidin-1-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the aromatic ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-(piperidin-1-yl)benzoic acid and methanol in the presence of a strong acid or base.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products

    Nucleophilic substitution: Substituted benzoates with various functional groups replacing the chlorine atom.

    Hydrolysis: 4-chloro-3-(piperidin-1-yl)benzoic acid and methanol.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

Methyl 4-chloro-3-(piperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(piperidin-1-yl)benzoate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine ring may play a role in binding to receptors or enzymes, modulating their activity. The chlorine atom and ester group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Methyl 4-chloro-3-(piperidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(piperidin-1-yl)benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloro-3-(piperidin-1-yl)benzoic acid: The carboxylic acid group instead of the ester group may influence its solubility and reactivity.

    N-oxide derivatives: Oxidation of the piperidine ring introduces additional functional groups, potentially altering the compound’s biological activity.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

methyl 4-chloro-3-piperidin-1-ylbenzoate

InChI

InChI=1S/C13H16ClNO2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

JHJRHQHBZYRYNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)N2CCCCC2

Origin of Product

United States

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